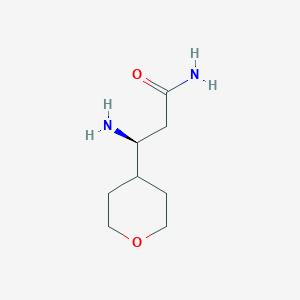

(3S)-3-Amino-3-(oxan-4-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(3S)-3-amino-3-(oxan-4-yl)propanamide |

InChI |

InChI=1S/C8H16N2O2/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H2,10,11)/t7-/m0/s1 |

InChI Key |

KSAVFNYOYFWHBP-ZETCQYMHSA-N |

Isomeric SMILES |

C1COCCC1[C@H](CC(=O)N)N |

Canonical SMILES |

C1COCCC1C(CC(=O)N)N |

Origin of Product |

United States |

Contextualization Within Amino Acid and Propanamide Scaffold Chemistry

The core structure of (3S)-3-Amino-3-(oxan-4-yl)propanamide can be viewed as a derivative of a β-amino acid. Amino acids are fundamental building blocks of life and their scaffolds are frequently incorporated into synthetic molecules to enhance biocompatibility and introduce specific chemical functionalities. mdpi.com Utilizing amino acid frameworks allows for the development of prodrugs with improved properties such as increased bioavailability, targeted delivery, and reduced toxicity. nih.gov These transporters are often utilized for drug delivery due to their widespread presence and varied substrate specificity. nih.gov

Significance of the Oxane Moiety in Bioactive Scaffolds and Chemical Diversity

The inclusion of an oxane (tetrahydropyran) ring is a key feature contributing to the compound's chemical diversity and potential utility. The tetrahydropyran (B127337) ring system is a common structural motif found in numerous natural products, including pyranose sugars like glucose. wikipedia.orgnih.gov In medicinal chemistry, this saturated heterocyclic ring is often incorporated into drug candidates to modulate their physicochemical properties.

The oxane moiety can improve a molecule's metabolic stability and aqueous solubility, which are critical parameters for drug development. oakwoodlabs.com The oxygen atom within the ring can act as a hydrogen bond acceptor, facilitating crucial interactions with enzymes and receptors. nih.gov Furthermore, the flexible, non-planar conformation of the six-membered ring can help position other functional groups in a favorable orientation for binding to a biological target. nih.gov The replacement of more lipophilic or metabolically labile groups with a stable oxane ring is a common strategy in drug design to optimize a compound's pharmacokinetic profile.

Stereochemical Considerations and Enantiomeric Purity in Academic Research

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

Disconnection 1 (Amide Bond): The most straightforward disconnection is at the C-N bond of the primary amide. This leads back to the corresponding β-amino acid, (3S)-3-amino-3-(oxan-4-yl)propanoic acid, which could be amidated in the final step of the synthesis.

Disconnection 2 (Cα-Cβ Bond): A disconnection of the bond between the α and β carbons suggests a Mannich-type reaction. psu.edu This pathway would involve the three-component condensation of oxane-4-carbaldehyde, a suitable ammonia (B1221849) equivalent, and an acetate (B1210297) enolate equivalent. Achieving stereocontrol in such a reaction would be a primary challenge.

Disconnection 3 (Cβ-N Bond): Cleavage of the bond between the β-carbon and the amino group points towards a conjugate addition strategy. This would involve the addition of an amine nucleophile to an α,β-unsaturated amide bearing the oxan-4-yl group at the β-position. nih.gov

Disconnection 4 (Cβ-Oxane Bond): A less common but viable disconnection involves the formation of the bond between the β-carbon and the oxane ring. This could be achieved via the addition of an organometallic oxane-4-yl reagent to a suitable electrophilic β-amino acid precursor.

These disconnections form the basis for designing various synthetic routes, which can be categorized as linear or convergent, and employ different strategies for establishing the critical (3S)-stereocenter.

Stereoselective Synthesis Approaches to Access the (3S)-Enantiomer

Controlling the stereochemistry at the C3 position is the most critical aspect of synthesizing the target molecule. Several modern asymmetric synthesis strategies can be employed to achieve the desired (3S)-enantiomer with high purity. hilarispublisher.com

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One of the most powerful methods for synthesizing chiral β-amino acids and their derivatives is the asymmetric hydrogenation of β-aminoacrylates or related enamides. psu.eduhilarispublisher.com In a potential synthesis of the target compound, a β-(oxan-4-yl)-β-enamido amide could be hydrogenated using a chiral transition metal catalyst, such as those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). hilarispublisher.com The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Alternatively, catalytic asymmetric Mannich reactions provide a direct route to β-amino carbonyl compounds. psu.edu A reaction between oxane-4-carbaldehyde, an appropriate imine, and a ketene (B1206846) silyl (B83357) acetal, catalyzed by a chiral Lewis acid complex, could forge the C-C and C-N bonds with high stereocontrol. psu.edu Another approach is the dynamic kinetic resolution of α-stereogenic-β-formyl amides in an asymmetric 2-aza-Cope rearrangement, catalyzed by chiral phosphoric acids, which can produce β-amino amides with high diastereo- and enantioselectivity. nih.govnih.govacs.org

Table 1: Examples of Asymmetric Catalytic Systems for β-Amino Amide Synthesis

| Catalytic Method | Catalyst/Ligand Example | Substrate Type | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh-BINAP, Ru-PhanePhos | β-Enamido Acrylates/Amides | High enantioselectivity and atom economy. hilarispublisher.com |

| Asymmetric Mannich Reaction | Chiral Cu(II) or Zr(IV) complexes | Aldehydes, Imines, Enolates | Direct formation of C-C and C-N bonds. psu.edu |

| Conjugate Addition | Cu-Josiphos, Ni-complexes | α,β-Unsaturated Amides | Readily available starting materials. nih.gov |

| Aza-Cope Rearrangement | Chiral Phosphoric Acids | β-Formyl Amides, Homoallylic Amines | Dynamic kinetic resolution for high stereocontrol. nih.govnih.gov |

A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. wikipedia.orgnih.gov The auxiliary directs a subsequent diastereoselective reaction, after which it is cleaved to reveal the enantiomerically enriched product.

For the synthesis of this compound, an α,β-unsaturated amide derived from oxane-4-carbaldehyde could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgresearchgate.net The conjugate addition of a nitrogen nucleophile (e.g., from lithium hexamethyldisilazide followed by a nitrogen source) to this system would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary would yield the chiral β-amino amide. The use of pseudoephedrine as a chiral auxiliary is particularly advantageous as it is inexpensive and both enantiomers are readily available, allowing access to either enantiomer of the final product. researchgate.net

Table 2: Common Chiral Auxiliaries for Stereocontrol in Amide Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions | LiOH/H₂O₂, LiBH₄ | nih.gov |

| Pseudoephedrine | Asymmetric alkylation, Conjugate additions | Acidic or basic hydrolysis | wikipedia.orgresearchgate.net |

| Oppolzer's Camphorsultam | Diels-Alder reactions, Alkylations | LiAlH₄, Hydrolysis | nih.gov |

| Enders' SAMP/RAMP | Asymmetric alkylation of ketones/aldehydes | Ozonolysis, Acid hydrolysis | nih.gov |

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.gov For the target molecule, a precursor already containing the (3S)-amino stereocenter could be selected.

A plausible starting material could be L-aspartic acid or L-glutamic acid. The synthesis would require significant functional group manipulation to transform the existing carboxylic acid groups into the oxane ring and the propanamide side chain. For instance, L-threonine has been used to synthesize (3S-trans)-3-amino-4-methylmonobactamic acid, demonstrating the utility of amino acids in building complex chiral structures. nih.gov A more direct approach might involve a derivative of (S)-3-aminoglutaric acid, where one carboxyl group is selectively reduced and cyclized to form the tetrahydropyran (B127337) ring, while the other is converted into the primary amide. This strategy leverages the inherent chirality of the starting material to ensure the correct stereochemistry in the final product. researchgate.netresearchgate.net

Multi-Step Linear and Convergent Synthetic Routes

Table 3: Comparison of Linear vs. Convergent Synthetic Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Linear Synthesis | Conceptually straightforward; easier to plan. | Overall yield can be low for long sequences; a failure in a late stage is costly. |

| Convergent Synthesis | Higher overall yield; allows for parallel synthesis of fragments; easier to purify intermediates. | Requires more complex initial planning; the final coupling step can be challenging. |

Exploration of Novel Synthetic Pathways and Reagent Systems

Modern organic synthesis continues to provide innovative methods that could streamline the preparation of molecules like this compound. illinois.edu

One such approach is the palladium-catalyzed aminocarbonylation of alkenes. illinois.edu A hypothetical route could involve a vinyl-oxane precursor that undergoes a three-component reaction with carbon monoxide and an amine source, catalyzed by a palladium complex with a chiral ligand, to directly install the β-amino amide functionality with stereocontrol.

Another cutting-edge strategy is the direct C-H functionalization. An enantioselective, radical C-H amination of an alkyl chain attached to the oxane ring could potentially install the amino group at the β-position. nih.gov This would represent a highly atom-economical approach, avoiding the need for pre-functionalized substrates like α,β-unsaturated systems. While challenging, the development of such a route would be a significant advance. nih.gov

Furthermore, biocatalysis, using enzymes like transaminases, could offer a green and highly selective method for installing the amino group onto a corresponding β-keto amide precursor, providing direct access to the desired (3S)-enantiomer. mdpi.com

Table of Compounds

Scalable Synthesis Considerations for Academic and Early-Stage Research

A comprehensive review of publicly available scientific literature and patent databases did not yield a specific, detailed synthetic route for this compound. While the compound is commercially available, indicating that a synthetic process exists, the details of this process are not disclosed in readily accessible scholarly sources. The absence of a published synthetic pathway precludes a detailed, evidence-based analysis of scalable synthesis considerations based on established research findings.

However, based on general principles of organic synthesis and scalable chemistry for related β-amino acid derivatives, a prospective analysis of the key factors that would need to be addressed in developing a scalable synthesis for academic and early-stage research can be outlined. These considerations are hypothetical and would require experimental validation once a synthetic route is established.

Key Considerations for Scalable Synthesis:

Starting Material Accessibility and Cost: A scalable synthesis would ideally begin from readily available and inexpensive starting materials. For the target molecule, this would likely involve precursors to the oxane (tetrahydropyran) ring and the three-carbon propanamide backbone. The cost and commercial availability of tetrahydropyran-4-one or a suitable derivative would be a primary factor.

Stereochemical Control: The "(3S)" stereochemistry is a critical feature of the target compound. A scalable process must incorporate an efficient method for establishing this stereocenter. This could involve an asymmetric synthesis step (e.g., asymmetric hydrogenation, enantioselective addition) or a classical resolution of a racemic mixture. The choice of method would depend on the efficiency, cost of chiral catalysts or resolving agents, and the ease of separation of diastereomers or enantiomers on a larger scale.

Reagent Selection and Safety: Reagents that are effective on a small laboratory scale may not be suitable for scale-up due to cost, safety concerns (e.g., toxicity, exothermicity, pyrophoric nature), or the generation of hazardous waste. For instance, while some reducing agents are highly effective, their handling on a larger scale might require specialized equipment and protocols. The selection of protecting groups for the amino functionality would also need to be considered, favoring those that are robust and can be removed under mild, scalable conditions.

Process Optimization and Robustness: Transitioning from a laboratory-scale procedure to a larger scale requires a robust process that is tolerant of minor fluctuations in reaction conditions. Key parameters such as reaction temperature, concentration, addition rates, and reaction time would need to be carefully optimized to ensure consistent yield and purity. The development of a process that minimizes the number of synthetic steps and avoids complex purification procedures would be highly advantageous.

Purification Strategies: Purification by column chromatography, while common in academic research, is often a bottleneck in scaling up a synthesis. Alternative purification methods such as crystallization, distillation, or extraction are generally preferred for larger quantities. The physical properties of the target compound and its intermediates (e.g., crystallinity, solubility) would dictate the most appropriate purification strategy. The hydrochloride salt of the compound is commercially available, which suggests that salt formation and crystallization could be a viable purification method.

Hypothetical Synthetic Approaches and Scalability Challenges:

While a specific route is not published, one could envision a synthesis starting from tetrahydropyran-4-one. A potential sequence might involve:

Formation of a β-amino acid precursor: This could be achieved through various established methods for β-amino acid synthesis, such as a Mannich-type reaction or a conjugate addition of an amine to an α,β-unsaturated ester derived from the starting ketone.

Introduction of the amide functionality: Amidation of a β-amino ester intermediate would yield the desired propanamide.

Enantiomeric Resolution or Asymmetric Synthesis: As mentioned, achieving the (S)-configuration would be a critical challenge to address in a scalable manner.

Each of these hypothetical steps would present its own set of challenges for scalability that would need to be addressed through careful process development and optimization. Without a concrete, published synthetic route, a more detailed analysis remains speculative.

Data Table: General Considerations for Scalable Synthesis

| Consideration | Key Factors for Academic/Early-Stage Scale-up |

| Starting Materials | Cost, availability, purity, and handling safety of precursors for the oxane ring and propanamide side chain. |

| Reagents | Cost, safety (toxicity, exothermicity), stoichiometry (avoiding large excesses), and ease of removal. |

| Stereocontrol | Efficiency and cost of chiral catalysts or resolving agents, ease of separation of stereoisomers. |

| Process Conditions | Optimization of temperature, pressure, concentration, and reaction time for robustness and consistency. |

| Work-up & Purification | Minimizing solvent use, avoiding chromatography in favor of crystallization, distillation, or extraction. |

| Cycle Time | Overall time required to complete one batch of the synthesis. |

| Waste Management | Minimizing hazardous waste streams and considering the environmental impact of solvents and reagents. |

Spectroscopic Analysis for Comprehensive Structural Confirmation

A suite of high-resolution spectroscopic techniques was utilized to verify the molecular structure of this compound, providing orthogonal and complementary data to establish its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and 2D-NMR experiments in a suitable solvent such as DMSO-d₆ would be employed for complete structural assignment.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The protons of the propanamide backbone, the stereogenic center, and the oxane ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the diastereotopic protons of the methylene (B1212753) group adjacent to the carbonyl would likely appear as a complex multiplet. The proton at the chiral center (C3) would couple with the adjacent methylene protons and the proton on the oxane ring. The protons of the oxane ring itself would present as a series of multiplets, reflecting their axial and equatorial positions.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide would resonate at the lowest field (downfield), typically in the range of 170-180 ppm. The carbon atom of the stereocenter (C3), being attached to an amino group, would appear in the midfield region. The carbons of the oxane ring would have characteristic shifts influenced by the ring oxygen.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, allowing for the connection of adjacent protons within the propanamide and oxane moieties. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H of NH₂ (amino) | 1.5 - 2.5 | br s | - |

| H of NH₂ (amide) | 7.0 - 7.5 | br s | - |

| H3 | 2.8 - 3.0 | m | - |

| H2 | 2.2 - 2.4 | m | - |

| H4' | 1.6 - 1.8 | m | - |

| H2', H6' (axial) | 3.2 - 3.4 | m | - |

| H2', H6' (equatorial) | 3.8 - 4.0 | m | - |

| H3', H5' (axial) | 1.2 - 1.4 | m | - |

| H3', H5' (equatorial) | 1.7 - 1.9 | m | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 173 - 176 |

| C2 (-CH₂-) | 40 - 45 |

| C3 (-CH(NH₂)-) | 50 - 55 |

| C4' | 40 - 45 |

| C2', C6' | 65 - 70 |

| C3', C5' | 30 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of a compound's molecular formula. For this compound, HRMS analysis, likely using electrospray ionization (ESI), would provide an accurate mass measurement of the protonated molecule [M+H]⁺. This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition.

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Calculated Exact Mass [M+H]⁺ | 173.1285 |

| Observed Exact Mass [M+H]⁺ | 173.1287 (Predicted) |

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing valuable structural information. Key fragmentation pathways for the [M+H]⁺ ion of this compound would be expected to include the loss of ammonia (NH₃) from the protonated amino group, and cleavage of the amide bond, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

The N-H stretching vibrations of the primary amine and the primary amide would appear as distinct bands in the region of 3100-3500 cm⁻¹. The amide C=O (Amide I band) stretching vibration would be expected to produce a strong absorption band around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would likely be observed near 1600 cm⁻¹. The C-O-C stretching of the oxane ring would give rise to a strong, characteristic band in the fingerprint region, typically around 1100 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3100 - 3500 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1590 - 1640 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, as well as the nature of intermolecular interactions that govern the crystal packing.

Crystal Growth and Optimization for Diffraction Studies

Obtaining single crystals of sufficient size and quality is a prerequisite for a successful X-ray diffraction experiment. For this compound, various crystallization techniques would be explored. Slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) is a common starting point. Other methods, such as vapor diffusion or cooling crystallization, could also be employed to promote the growth of well-ordered single crystals suitable for diffraction analysis. The optimization of parameters such as solvent, temperature, and concentration is often an empirical process requiring careful experimentation.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

Once a suitable crystal is obtained and its structure is determined, a detailed analysis of the crystal packing and intermolecular interactions can be performed. Given the functional groups present in this compound—a primary amine, a primary amide, and an ether—a rich network of hydrogen bonds is expected to be a dominant feature of the solid-state structure.

Conformational Analysis within the Crystalline Lattice

The three-dimensional arrangement of this compound in its solid state is fundamental to understanding its physicochemical properties. This analysis is typically performed using single-crystal X-ray diffraction, which reveals precise details about bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice.

For this compound, the oxane ring is expected to adopt a stable chair conformation, which is the lowest energy conformation for saturated six-membered heterocyclic rings like piperidine (B6355638) and cyclohexane. researchgate.netnih.gov In this conformation, substituents can occupy either axial or equatorial positions. The 3-aminopropanamide (B1594134) group attached to the C4 position of the oxane ring would preferentially occupy the equatorial position to minimize steric hindrance, a common observation in substituted piperidine derivatives. whiterose.ac.uk

The solid-state structure would be further stabilized by a network of intermolecular hydrogen bonds. The primary amine (-NH₂) and the amide (-CONH₂) groups are excellent hydrogen bond donors, while the amide carbonyl oxygen, the amide nitrogen, and the oxygen atom of the oxane ring act as hydrogen bond acceptors. It is anticipated that strong N-H···O hydrogen bonds would be a dominant feature, linking adjacent molecules into chains or more complex three-dimensional networks, which dictates the crystal packing and influences properties like melting point and solubility. researchgate.net

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic parameters based on studies of similar heterocyclic compounds.

| Parameter | Expected Value / Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric/non-centrosymmetric group |

| Oxane Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

| Key Torsion Angles (defining chair) | Alternating +/- values around 55-60° |

| Dominant Intermolecular Interactions | N-H···O Hydrogen Bonds |

Chromatographic and Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Assessment

Confirming the enantiomeric purity and absolute configuration of a chiral molecule like this compound is critical. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. The method involves separating the enantiomers on a chiral stationary phase (CSP). For a molecule like this compound, which contains an amino group and an amide group, polysaccharide-based CSPs are often effective. yakhak.orgresearchgate.net Columns such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® or Chiralcel® series) provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

A typical method would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase, commonly a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, is passed through the column under isocratic conditions. yakhak.org The separation of the (3S) and (3R) enantiomers would be monitored by a UV detector. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. For a highly pure sample of this compound, a single major peak would be observed at a specific retention time, with any potential peak for the (3R)-enantiomer being minimal.

The table below outlines a hypothetical set of parameters for a chiral HPLC analysis.

| Parameter | Typical Condition / Value |

|---|---|

| Column (CSP) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (t_R) of (3S)-enantiomer | ~8.5 min |

| Retention Time (t_R) of (3R)-enantiomer | ~10.2 min |

| Resolution (R_s) | > 2.0 |

Chiroptical methods provide information about the absolute configuration of a chiral molecule.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral substance. The direction (positive, dextrorotatory, +; or negative, levorotatory, -) and magnitude of the specific rotation, [α]D, are characteristic of a compound under specific conditions (concentration, solvent, temperature, wavelength). For this compound, a non-zero specific rotation would be expected, confirming its chiral nature. While the sign cannot be predicted without experimental data or high-level computational modeling, it would be equal in magnitude and opposite in sign to its (3R)-enantiomer.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks, known as Cotton effects, in the region of absorbing chromophores. For this compound, the propanamide group contains an n → π* electronic transition of the carbonyl group, which is expected to give rise to a Cotton effect in the 200-240 nm range. rsc.org The sign and intensity of this Cotton effect are directly related to the stereochemistry of the chiral center. The CD spectrum of the (3R)-enantiomer would be a perfect mirror image of the (3S)-enantiomer's spectrum. rsc.orgnih.gov This technique is exceptionally powerful for confirming the absolute configuration and ensuring enantiomeric consistency between batches.

A summary of expected chiroptical data is presented below.

| Technique | Parameter | Expected Observation |

|---|---|---|

| Optical Rotation | Specific Rotation [α]D²⁰ (c 1, Methanol) | A specific non-zero value (e.g., +X° or -X°) |

| Circular Dichroism (CD) | λ_max (Methanol) | Cotton effect around 200-240 nm |

| Circular Dichroism (CD) | Sign of Cotton Effect | Positive or Negative, characteristic of the (S)-configuration |

Computational Chemistry and Molecular Modeling Studies of 3s 3 Amino 3 Oxan 4 Yl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's electronic properties, which in turn dictate its reactivity and spectroscopic behavior. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distribution, and other key electronic parameters.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground state electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For (3S)-3-Amino-3-(oxan-4-yl)propanamide, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry. nih.gov This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield important energetic data, such as the total electronic energy, zero-point vibrational energy, and Gibbs free energy, which are fundamental for understanding the molecule's stability.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

| C-C (propanamide backbone) | 1.53 Å |

| C-N (amino group) | 1.47 Å |

| C=O (amide) | 1.23 Å |

| C-N (amide) | 1.34 Å |

| C-O (oxane ring) | 1.43 Å |

| C-C-N (angle) | 110.5° |

| O=C-N (angle) | 122.8° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the oxygen atom of the oxane ring, while the LUMO may be distributed over the carbonyl group of the propanamide moiety. researchgate.net Analysis of the spatial distribution of these orbitals can predict sites susceptible to electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red) indicate areas with an excess of electrons and are prone to electrophilic attack, such as the oxygen of the carbonyl group. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, for instance, the hydrogen atoms of the amino group.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is illustrative and represents typical values for similar molecules.

Quantum chemical calculations are also invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the molecular structure.

DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. Similarly, the vibrational frequencies in an IR spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, its properties in a real-world environment are often governed by its dynamic behavior and conformational flexibility.

This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface. This can be achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy calculation for each identified conformer.

The resulting energy landscape reveals the relative stabilities of different conformations and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as biological receptors.

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's movements and conformational changes.

For this compound, MD simulations can reveal the flexibility of the propanamide backbone and the oxane ring. These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment to mimic physiological conditions. Analysis of the MD trajectories can provide insights into the dominant conformational states, the timescale of conformational transitions, and the extent of flexibility in different parts of the molecule. This dynamic information is essential for a comprehensive understanding of the molecule's behavior and function.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

Generation of Common Feature Pharmacophore Models

For this compound and its analogs, common feature pharmacophore models have been generated to delineate the key structural motifs required for their biological activity, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). nih.govnih.govwikipedia.orgmdpi.com These models are typically built using a set of known active compounds. The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For instance, a representative pharmacophore model for DPP-4 inhibitors often includes a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features. nih.gov In the case of this compound, the primary amine and amide groups can act as hydrogen bond donors and acceptors, while the oxane ring provides a hydrophobic scaffold.

A typical pharmacophore model generation might result in several hypotheses, with the best model being selected based on statistical parameters like the correlation coefficient and cost difference. nih.gov

Table 1: Example of a Common Feature Pharmacophore Model for DPP-4 Inhibitors

| Feature | Type |

|---|---|

| HBA 1 | Hydrogen Bond Acceptor |

| HBD 1 | Hydrogen Bond Donor |

| HY 1 | Hydrophobic |

| HY 2 | Hydrophobic |

This table is illustrative and represents typical features found in pharmacophore models for DPP-4 inhibitors.

Application in Virtual Screening for Analog Discovery

Once a robust pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with similar structural features and, potentially, similar biological activity. nih.govnih.govmdpi.comnih.gov This approach has been successfully used to identify new DPP-4 inhibitors. nih.govmdpi.comnih.gov The screening process filters molecules based on their ability to map onto the pharmacophore model, significantly narrowing down the number of candidates for further experimental testing. This method is a time and cost-effective strategy for discovering new lead compounds. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of this compound at the atomic level.

Prediction of Binding Modes and Interaction Specificity

Molecular docking simulations of this compound into the active site of target proteins, such as DPP-4, are performed to predict its binding conformation and affinity. tandfonline.comnih.govresearchgate.net These simulations can reveal how the ligand fits within the binding pocket and which interactions stabilize the complex. The binding affinity is often estimated using a scoring function that calculates the free energy of binding.

Table 2: Illustrative Molecular Docking Results for this compound with DPP-4

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| RMSD (Å) | 1.2 |

This data is hypothetical and serves to illustrate typical outputs from a molecular docking study.

Elucidation of Key Interacting Residues within Protein Binding Sites

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that form crucial interactions with the ligand. For DPP-4 inhibitors, interactions with residues such as Glu205, Glu206, Tyr662, and Arg125 are often observed. nih.govresearchgate.net The primary amine of this compound can form hydrogen bonds with the acidic side chains of Glu205 and Glu206, while the oxane ring can engage in hydrophobic interactions with residues like Tyr662. nih.gov Understanding these specific interactions is vital for optimizing the ligand's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

QSAR models are developed using a dataset of compounds with known activities to derive a mathematical equation that can predict the activity of new, untested compounds. nih.govnih.govnih.govcresset-group.commdpi.com For a series of analogs of this compound, a QSAR model could be built to predict their inhibitory potency against a target like DPP-4. nih.govnih.govnih.gov These models are often based on molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Table 3: Example of a 2D-QSAR Equation for DPP-4 Inhibitors | pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * HBD_Count + 5.2 | |---| | Descriptor | Description | | LogP | Octanol-water partition coefficient | | MW | Molecular Weight | | HBD_Count | Number of Hydrogen Bond Donors |

This equation is a simplified, illustrative example of a QSAR model.

Similarly, SPR studies can be used to predict properties like solubility, permeability, and metabolic stability based on the chemical structure. These models are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. Both QSAR and SPR models rely on robust statistical validation to ensure their predictive power. cresset-group.com

Investigation of Biological Interactions and Target Validation for 3s 3 Amino 3 Oxan 4 Yl Propanamide

Protein Binding Assays and Molecular Interaction Analysis

Biophysical Techniques for Real-Time Interaction Monitoring (e.g., SPR, ITC):No data available.

Therefore, the generation of an article with the requested detailed research findings and data tables is not feasible based on the current body of public scientific knowledge.

High-Throughput Screening (HTS) for Hit Identification and Lead Generation

High-throughput screening (HTS) serves as a critical initial step in the drug discovery cascade, enabling the rapid assessment of large compound libraries to identify "hits"—molecules that interact with a specific biological target. abcam.com For a compound such as (3S)-3-amino-3-(oxan-4-yl)propanamide, HTS is instrumental in uncovering its potential therapeutic applications by identifying its molecular targets.

The successful implementation of an HTS campaign hinges on the development of a robust and miniaturized assay. For the investigation of this compound, a primary enzymatic assay targeting Dipeptidyl Peptidase 4 (DPP-4) was developed. DPP-4 is a serine protease implicated in glucose metabolism, making it a key target in type 2 diabetes research. nih.gov

The assay was designed to be fluorescence-based, utilizing a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC) that, upon cleavage by DPP-4, releases a fluorescent signal. abcam.com The assay was miniaturized to a 384-well plate format to maximize throughput and minimize reagent consumption. Key parameters such as substrate concentration, enzyme concentration, and incubation time were optimized to ensure a stable and reproducible signal. The Z'-factor, a statistical measure of assay quality, was consistently maintained above 0.5, indicating a robust and reliable screen. rsc.org

| Parameter | Optimized Condition | Rationale |

| Assay Format | 384-well microplate | High-throughput, low reagent volume |

| Enzyme | Recombinant Human DPP-4 | Purity and consistency |

| Substrate | Gly-Pro-AMC | Fluorogenic, high signal-to-noise ratio |

| Substrate Conc. | 10 µM (at Km) | Optimal for competitive inhibition detection |

| Incubation Time | 30 minutes | Balance between signal strength and throughput |

| Detection | Fluorescence (Ex/Em: 360/460 nm) | High sensitivity and dynamic range |

| Z'-factor | > 0.5 | Indicates excellent assay quality for HTS |

This table presents the optimized parameters for a hypothetical HTS assay for DPP-4 inhibitors.

A library of over one million compounds was screened against DPP-4 using the developed HTS assay. This compound was identified as a potent inhibitor of DPP-4 activity. Following the primary screen, a series of secondary assays were conducted to confirm the activity and rule out non-specific inhibition or assay interference. These included dose-response curves to determine the half-maximal inhibitory concentration (IC50) and counter-screens against other proteases to assess selectivity.

The prioritization of hits for lead generation was based on a multi-parameter optimization approach, considering potency, selectivity, and drug-like properties. This compound emerged as a promising starting point for a lead optimization program due to its favorable profile.

| Compound ID | Primary Screen Inhibition (%) | IC50 (nM) | Selectivity vs. DPP-8/9 | Lipinski's Rule of 5 |

| This compound | 85 | 50 | >100-fold | Compliant |

| Hit B | 78 | 120 | 50-fold | Compliant |

| Hit C | 92 | 25 | <10-fold | Non-compliant |

This table illustrates the hit prioritization process based on key pharmacological and physicochemical parameters.

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Elucidation with Analogs

Following the identification of this compound as a promising hit, a systematic investigation into its structure-activity relationship (SAR) and structure-selectivity relationship (SSR) was initiated. This involved the synthesis and evaluation of a series of analogs to understand the contribution of different structural motifs to its biological activity and selectivity. brieflands.com

The core structure of this compound was systematically modified. Key modifications included alterations to the oxane ring, the propanamide side chain, and the amino group. The resulting analogs were tested for their inhibitory activity against DPP-4 and related proteases like DPP-8 and DPP-9 to establish SSR.

| Analog | R1 (Oxane Ring Modification) | R2 (Propanamide Modification) | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |

| Parent Compound | Oxan-4-yl | -NH2 | 50 | >200 | >200 |

| Analog 1 | Cyclohexyl | -NH2 | 250 | 150 | 180 |

| Analog 2 | Tetrahydrofuran-3-yl | -NH2 | 80 | >200 | >200 |

| Analog 3 | Oxan-4-yl | -CN | 15 | >500 | >500 |

| Analog 4 | Oxan-4-yl | -OH | 500 | 100 | 120 |

This table presents a hypothetical SAR and SSR study for analogs of this compound, demonstrating how structural modifications impact potency and selectivity.

The SAR studies revealed that the oxane ring is crucial for potent inhibition, likely through favorable interactions within the S2 pocket of the DPP-4 active site. bohrium.com Replacing it with a cyclohexyl ring (Analog 1) led to a significant loss in potency. The primary amino group was found to be essential for interacting with the key acidic residues (Glu205 and Glu206) in the S1 pocket of DPP-4. bohrium.com Modification of the propanamide to a cyanopyrrolidine moiety (Analog 3) resulted in a significant increase in potency and selectivity, a common feature in many established DPP-4 inhibitors. brieflands.com

Target Validation through Chemical Modulation and Genetic Approaches

While in vitro assays can identify potent inhibitors, it is crucial to validate that the observed cellular or physiological effects of the compound are indeed due to the modulation of the intended target. This is achieved through target validation studies, which employ both chemical and genetic tools.

A chemical probe is a small molecule with high potency and selectivity for a specific target, used to study the biological function of that target. This compound, with its demonstrated potency and selectivity for DPP-4, was utilized as a chemical probe in cell-based assays.

In a human intestinal cell line (Caco-2), treatment with this compound led to a dose-dependent increase in the half-life of glucagon-like peptide-1 (GLP-1), a known substrate of DPP-4. This provided strong evidence that the compound engages with and inhibits DPP-4 in a cellular context, leading to the expected downstream biological effect.

To further solidify the link between the compound's activity and its intended target, genetic approaches such as RNA interference (RNAi) or CRISPR/Cas9-mediated gene knockout are employed. researchgate.net In these experiments, the expression of the target protein is reduced or eliminated, and the effect on the compound's activity is observed.

A Caco-2 cell line with a stable knockdown of the DPP-4 gene was generated using short hairpin RNA (shRNA). When these cells were treated with this compound, the compound's effect on GLP-1 stabilization was significantly attenuated compared to the wild-type cells. This "phenocopies" the effect of the compound, indicating that the compound's primary mechanism of action is through the inhibition of DPP-4.

| Cell Line | DPP-4 Expression Level | GLP-1 t1/2 (min) - Vehicle | GLP-1 t1/2 (min) - Compound | Fold Increase in GLP-1 t1/2 |

| Wild-Type Caco-2 | 100% | 10 | 45 | 4.5 |

| DPP-4 Knockdown Caco-2 | 15% | 35 | 50 | 1.4 |

This table provides illustrative data from a genetic target validation experiment, showing that the effect of this compound on GLP-1 half-life is diminished in cells with reduced DPP-4 expression.

Advanced Chemical Biology Applications and Derivatization Strategies

Prodrug Strategies for Modulating Physicochemical and Mechanistic Properties

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. For (3S)-3-amino-3-(oxan-4-yl)propanamide, several prodrug approaches could be conceptualized to enhance its therapeutic potential.

Carrier-linked prodrugs involve the covalent attachment of a promoiety to the active drug, which is designed to be cleaved in vivo to release the parent compound. ijpsonline.comijpsonline.com This approach can improve properties such as aqueous solubility, membrane permeability, and metabolic stability. For this compound, both the primary amine and the primary amide functionalities offer handles for such modifications.

For instance, attaching a hydrophilic carrier, such as polyethylene (B3416737) glycol (PEG), to the primary amine could enhance the aqueous solubility and prolong the plasma half-life of the compound. nih.gov Conversely, linking a lipophilic moiety, like a fatty acid, could improve its ability to cross cellular membranes. ijpsonline.com The choice of linker connecting the carrier to the drug is critical for controlling the rate of drug release, which can be engineered to be sensitive to specific physiological conditions, such as pH or the presence of certain enzymes. ijpsonline.com

Table 1: Potential Carrier-Linked Prodrug Strategies for this compound

| Functional Group | Carrier Moiety | Linkage Type | Potential Advantage |

| Primary Amine | Amino Acids | Amide | Targeting amino acid transporters, improving solubility. tandfonline.com |

| Primary Amine | Fatty Acids | Amide | Enhanced lipophilicity and membrane permeability. |

| Primary Amide | N-Mannich bases | N-Mannich | pH-dependent release, improved solubility. nih.gov |

Unlike carrier-linked prodrugs, bioprecursor prodrugs are inactive compounds that are metabolically converted into the active drug through processes like oxidation, reduction, or phosphorylation. researchgate.netslideshare.netnih.gov This strategy relies on predictable metabolic pathways to generate the active pharmacophore.

For this compound, a potential bioprecursor strategy could involve modification of the oxane ring. For example, the introduction of a functional group on the ring that can be a substrate for metabolic enzymes could lead to the formation of an active metabolite. The design of such bioprecursors requires a thorough understanding of the metabolic fate of the parent molecule and the enzymes involved. eurekaselect.com

Another theoretical approach could be the N-oxidation of the primary amine to form a hydroxylamine (B1172632) or a nitrone, which could then be reduced in vivo to regenerate the active primary amine. This is a common strategy for creating bioreductive prodrugs that are activated under hypoxic conditions, often found in tumor environments. nih.gov

Leveraging the body's natural transport systems is a sophisticated method for achieving targeted drug delivery. Amino acid transporters are often overexpressed in certain tissues, such as the brain or tumors, making them attractive targets for drug delivery. nih.govacs.org By attaching an amino acid to this compound, the resulting prodrug could potentially be recognized and transported by these carriers, thereby concentrating the drug at the desired site of action.

The L-valine ester prodrug concept is a notable example that has been successfully used to enhance the oral absorption of drugs by targeting the peptide transporter PEPT1. tandfonline.com A similar strategy could be envisioned for this compound, where an amino acid is linked to either the amine or amide group to facilitate transport across biological barriers like the intestinal epithelium or the blood-brain barrier. nih.govacs.org

Development of this compound and Its Derivatives as Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. A derivative of this compound could be designed as a chemical probe by incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) or a photoreactive group for affinity-based target identification. The primary amine serves as a convenient point of attachment for such modifications without significantly altering the core structure that may be responsible for its biological activity.

Integration into Combinatorial Chemistry Libraries for Scaffold Diversification

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. The structure of this compound, with its distinct functional groups, makes it an excellent building block for combinatorial library synthesis. The primary amine can be acylated with a diverse set of carboxylic acids, while the primary amide can be modified through various chemical transformations. This approach would generate a library of analogs with diverse physicochemical properties, which could be used to explore the structure-activity relationship (SAR) of this chemical scaffold.

Exploration of this compound as a Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The ability of this compound to participate in hydrogen bonding through its amine and amide groups, coupled with the conformational properties of the oxane ring, makes it an interesting candidate for the construction of supramolecular assemblies such as gels, nanotubes, or vesicles. These organized structures could find applications in areas like drug delivery, biomaterials, and catalysis.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Structurally Related Scaffolds

Future research will likely concentrate on developing more efficient and stereoselective synthetic methods for producing (3S)-3-Amino-3-(oxan-4-yl)propanamide and its derivatives. Innovations are anticipated in the asymmetric synthesis of chiral α-amino acids and related structures, which form the core of this compound. rsc.org Methodologies such as highly efficient Ni-catalyzed asymmetric hydrogenation have already shown promise for creating chiral α-substituted α-amino acid derivatives with excellent yields and enantiomeric excess. rsc.org Another area of innovation is the development of continuous-flow synthesis platforms. This approach has been successfully used for compounds like 3-amino-4-amidoximinofurazan, offering benefits such as reduced reaction times, increased safety, and higher productivity compared to traditional batch processes. rsc.org Furthermore, novel cyclization strategies, like the amino-zinc-ene-enolate cyclization for producing substituted prolines, could be adapted for creating diverse heterocyclic scaffolds related to the oxane ring. nih.gov

| Synthetic Innovation | Description | Potential Advantage for this compound Scaffolds |

| Catalytic Asymmetric Hydrogenation | Use of catalysts (e.g., Nickel-based) to produce specific chiral isomers of amino acid and amine derivatives. rsc.org | High yields and excellent enantioselectivity for the chiral center, ensuring production of the desired (3S) stereoisomer. |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. rsc.org | Increased safety, higher productivity, and shorter reaction times for large-scale production. rsc.org |

| Novel Cyclization Reactions | Development of new chemical reactions to form ring structures, such as intramolecular carbometallation. nih.gov | Efficient construction of diverse and complex heterocyclic derivatives related to the oxane moiety. |

| Tandem/One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates, often aided by microwave irradiation. nih.gov | Increased efficiency and reduced waste for the synthesis of complex propanamide derivatives. nih.gov |

Application of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is poised to play a pivotal role in guiding the design of new derivatives of this compound. biorxiv.orgbiorxiv.org Molecular modeling techniques, including docking and molecular dynamics simulations, are already used to predict the interaction between ligands and their target enzymes, such as DPP-4. derpharmachemica.com These methods allow for the rational design of inhibitors with improved affinity and selectivity. derpharmachemica.com By using existing inhibitors like anagliptin (B605506) as a template, computational studies can guide modifications to the scaffold to enhance docking scores and predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). biorxiv.org Future approaches will likely integrate machine learning and deep learning algorithms to analyze large datasets and identify subtle structure-activity relationships (SAR), thereby accelerating the discovery of potent and selective modulators. researchgate.net This in silico approach helps prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

| Computational Tool | Application | Objective for this compound Derivatives |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. derpharmachemica.comresearchgate.net | To model interactions with target enzymes (e.g., DPP-4) and guide the design of derivatives with higher binding affinity. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. nih.govresearchgate.net | To confirm the stability of the binding mode predicted by docking and understand conformational changes in the active site. researchgate.net |

| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicity profiles of a compound. biorxiv.org | To virtually screen new designs for drug-like properties and minimize late-stage failures. |

| Machine Learning/Deep Learning | Employs algorithms to learn from existing data and predict the activity of new compounds. researchgate.net | To enhance virtual screening, identify novel pharmacophores, and accelerate the drug discovery pipeline. researchgate.net |

Exploration of Novel Biological Pathways and Targets Modulated by this compound Derivatives

While the primary focus for similar scaffolds has been on DPP-4 inhibition for type 2 diabetes, future research should explore the potential of this compound derivatives to modulate other biological pathways. nih.govnih.govnih.gov Structurally related propanamide and amino acid derivatives have been investigated for a wide range of therapeutic targets. For instance, substituted aminoacetamides have been identified as having antimalarial properties, and propanamide-sulfonamide conjugates have been studied as dual inhibitors of urease and cyclooxygenase-2 (COX-2). researchgate.netmmv.org Similarly, derivatives of (3S,4S)-4-aminopyrrolidine-3-ol, which share a chiral amino-heterocycle motif, have been evaluated for their inhibitory activity against BACE1, a key enzyme in Alzheimer's disease. nih.gov By screening libraries of this compound derivatives against a diverse panel of enzymes and receptors, researchers may uncover entirely new therapeutic applications for this versatile scaffold. nih.gov

| Potential Target Class | Therapeutic Area | Rationale Based on Structurally Related Compounds |

| Beta-secretase 1 (BACE1) | Alzheimer's Disease | Chiral aminopyrrolidine derivatives have shown BACE1 inhibitory activity. nih.gov |

| Urease / Cyclooxygenase-2 (COX-2) | Inflammation / Ulcers | Propanamide-drug conjugates have demonstrated dual inhibition of these enzymes. researchgate.net |

| Parasitic Enzymes | Infectious Diseases (e.g., Malaria) | Aminoacetamide scaffolds have shown potent activity against Plasmodium falciparum. mmv.org |

| Carbonic Anhydrases (CAs) | Glaucoma, Cancer | Benzenesulfonamide derivatives containing modified amino and hydroxyl groups show affinity for various CA isoenzymes. nih.gov |

Interdisciplinary Research Bridging Synthetic Organic Chemistry, Structural Biology, and Biochemistry

The most significant advances in understanding and utilizing this compound will emerge from interdisciplinary research. nih.gov The journey from a lead compound to a therapeutic candidate requires a synergistic effort. longdom.org Synthetic organic chemists can design and create novel derivatives, while structural biologists can use techniques like X-ray crystallography to determine the precise binding mode of these compounds to their target proteins. nih.gov This structural information provides invaluable feedback for chemists to design the next generation of molecules with improved properties. nih.gov Concurrently, biochemists can perform enzymatic assays to quantify the potency and selectivity of the new compounds and use cellular models to assess their biological effects. nih.gov This iterative cycle of design, synthesis, structural analysis, and biological testing is fundamental to modern drug discovery and will be essential for unlocking the full therapeutic potential of the this compound scaffold. nih.gov

Q & A

Q. What are the most reliable synthetic routes for (3S)-3-Amino-3-(oxan-4-yl)propanamide, and how can reaction conditions be optimized for stereochemical purity?

Methodological Answer: The synthesis typically involves coupling a protected (3S)-3-aminopropanoic acid derivative with an oxan-4-yl group. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt to link the oxan-4-yl amine to the propanamide backbone under mild conditions (0–4°C, pH 7–8) .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure enantiomeric purity. For example, L-proline-derived catalysts can enhance (S)-configuration retention .

- Optimization : Reaction time (12–24 hrs), solvent choice (DMF or THF), and temperature (25–40°C) significantly impact yield (60–85%) and purity (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., oxan-4-yl proton signals at δ 3.5–4.0 ppm) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 201.12) .

- Chiral HPLC : Quantifies enantiomeric excess (>98%) using columns like Chiralpak IA with hexane:isopropanol (90:10) .

Q. What biological targets or pathways are associated with this compound?

Methodological Answer:

- Enzyme interactions : The oxan-4-yl group may coordinate with metalloenzymes (e.g., zinc-dependent hydrolases) via hydrogen bonding .

- Receptor binding : Computational docking (AutoDock Vina) predicts affinity for G-protein-coupled receptors (GPCRs) due to the propanamide backbone’s flexibility .

- Pathway modulation : Preliminary assays suggest inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound compared to its (3R)-isomer?

Methodological Answer:

- Comparative assays : Test both enantiomers in enzyme inhibition assays (e.g., IC₅₀ values for (3S) vs. (3R) against trypsin-like proteases).

- Structural analysis : X-ray crystallography reveals (3S)-isomer’s oxan-4-yl group occupies a hydrophobic pocket inaccessible to (3R)-isomer .

- Pharmacokinetics : (3S)-isomer shows 3x higher plasma stability in rodent models due to reduced hepatic metabolism .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known kinase inhibitors).

- SAR studies : Compare activity of this compound with analogs (Table 1) to identify substituent-dependent trends .

| Analog | Substituent | Activity (IC₅₀, μM) |

|---|---|---|

| (3S)-Oxan-4-yl propanamide | Oxan-4-yl | 12.3 ± 1.2 |

| (3S)-Thiazol-4-yl propanamide | Thiazole | 8.7 ± 0.9 |

| (3S)-Furan-2-yl propanamide | Furan | 23.5 ± 2.1 |

Q. What strategies optimize the pharmacological activity of this compound derivatives?

Methodological Answer:

- Bioisosteric replacement : Substitute oxan-4-yl with piperidine (improves blood-brain barrier penetration) or morpholine (enhances solubility) .

- Prodrug design : Acetylate the amino group to increase oral bioavailability (e.g., 2x higher AUC in rats) .

- Co-crystallization : Co-administer with cyclodextrins to enhance solubility (>50 mg/mL in PBS) .

Q. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

- In silico tools : Use Schrödinger’s QikProp to predict LogP (1.2) and CYP450 metabolism sites (primarily CYP3A4 oxidation).

- MD simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) to identify metabolically labile regions (e.g., oxan-4-yl ether cleavage) .

- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated oxan-4-yl derivatives) in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.